N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide -

N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Catalog Number: EVT-4761884
CAS Number:
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

Compound Description: This compound was synthesized using a cost-effective approach, aiming to create a molecule with potential anticancer properties. The synthesis involved a pharmacophore hybridization strategy, combining a 1,3,4-thiadiazole moiety with dichloroacetic acid and a non-condensed pyrazoline ring. The compound exhibited anticancer activity in vitro against the NCI's 60 human cancer cell lines. []

Relevance: While structurally distinct from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, this compound highlights the exploration of 1,3,4-thiadiazole derivatives as potential anticancer agents. This suggests a shared interest in the biological activities of this chemical class. []

2. N-[5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-yl]methanimine Derivatives []

Compound Description: This series of compounds represents a new class of potentially bioactive 1,3,4-thiadiazole derivatives. The synthesis focused on incorporating a 1H-indol-3-yl group onto the thiadiazole core. These derivatives were characterized by various spectroscopic techniques and exhibited promising antioxidant properties, particularly against DPPH radicals. []

Relevance: This group of compounds, like N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, are centered around the 1,3,4-thiadiazole scaffold. This emphasizes the importance of this heterocyclic core as a building block for diverse pharmacological activities, including potential antioxidant and anticancer applications. []

3. 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives []

Compound Description: This study focused on synthesizing and evaluating the anticancer properties of a series of 1,3,4-thiadiazole derivatives. Specifically, the researchers incorporated benzamide and benzothioamide moieties with halogen substituents onto the thiadiazole ring, aiming to enhance their anticancer activity. The synthesized compounds displayed promising cytotoxicity against various cancer cell lines, including prostate, colon, and neuroblastoma, often surpassing the potency of doxorubicin. []

Relevance: The presence of the 1,3,4-thiadiazol-2-yl moiety in both these compounds and the target compound, N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, underscores the relevance of this structural motif in developing potential anticancer agents. Additionally, the incorporation of benzamide groups, albeit with different substituents and positions, further connects these compounds, highlighting a shared interest in exploring these chemical features for enhanced biological activity. []

4. N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives []

Compound Description: This study describes the design and synthesis of a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. These compounds were created through a facile, solvent-free microwave-assisted synthesis, highlighting a commitment to environmentally friendly synthetic methods. The synthesized compounds were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical, and breast cancer. Several compounds exhibited promising anticancer activities, comparable or superior to the standard drug Adriamycin, emphasizing the potential of these compounds as anticancer agents. []

Relevance: These compounds share a significant structural resemblance to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, particularly in incorporating the 1,3,4-thiadiazol-2-yl and benzamide moieties within their structures. The shared focus on these structural features reinforces their importance in designing compounds with potential anticancer properties. The primary difference lies in the linker between these two key moieties, with the related compounds utilizing a methylene amino linker compared to the 2-oxoethyl linker present in the target compound. Despite this variation, the shared structural features and investigation for similar biological activities emphasize the relevance of these compounds to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide. []

5. N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives []

Compound Description: This study focused on the synthesis and evaluation of novel benzenesulfonamide derivatives featuring a 1,3,4-thiadiazole moiety. The researchers aimed to create potential anticancer agents by incorporating urea or thiourea linkers with diverse substituents onto the sulfonamide group. The synthesized compounds were tested against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. Notably, compound 4, bearing a (2,4-dichlorophenyl)carbamoyl substituent, exhibited potent anticancer activity against both cell lines. []

Relevance: While this group of compounds shares the 1,3,4-thiadiazole moiety with N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, they differ significantly in their overall structure. The presence of the sulfonamide group and urea/thiourea linkers distinguishes these compounds, highlighting a different approach to exploring the anticancer potential of 1,3,4-thiadiazole derivatives. Nonetheless, the shared focus on this heterocyclic core underscores its versatility and potential in medicinal chemistry. []

6. N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives []

Compound Description: This study focused on designing and synthesizing a series of benzenesulfonamide derivatives incorporating either a 5-methyl-isoxazol-3-yl or a 1,3,4-thiadiazol-2-yl moiety. The primary goal was to investigate their potential as inhibitors of human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII. While most of the synthesized compounds exhibited weak inhibitory activity against all tested isoforms, some showed modest inhibition against specific isoforms. This suggests that these compounds, despite their weak overall potency, may serve as a starting point for developing more potent and selective hCA inhibitors, particularly those incorporating secondary sulfonamide functionalities. []

Relevance: This research highlights the exploration of compounds structurally related to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide in the context of hCA inhibition. Although the target compound was not directly investigated for this specific activity, the shared presence of the 1,3,4-thiadiazole moiety and the utilization of benzenesulfonamide derivatives in both studies emphasizes the versatility of these structural motifs in medicinal chemistry and their potential applications in diverse therapeutic areas. []

7. N-(5-aryl-1,3,4-thiadiazol-2-yl)amides []

Compound Description: This study emerged from optimizing an insecticidal high-throughput screening (HTS) hit. The research led to developing a series of N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, synthesized by coupling 2-amino-1,3,4-thiadiazoles with various carboxylic acid building blocks. These compounds displayed promising insecticidal activity against various sap-feeding insect pests, including aphids and whiteflies. The study involved extensive structure-activity relationship (SAR) studies on both the amide tail and the aryl A-ring of the compounds, leading to identifying potent insecticidal molecules within this class. []

Relevance: The core structure of these compounds, featuring the N-(5-aryl-1,3,4-thiadiazol-2-yl)amide moiety, closely resembles that of N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide. This structural similarity stems from the shared 1,3,4-thiadiazol-2-yl ring directly linked to an amide group. The primary difference lies in the substituents attached to the thiadiazole and amide nitrogen atoms. In the related compounds, the thiadiazole is substituted with various aryl groups, and the amide nitrogen is connected to diverse carboxylic acid derivatives. In contrast, the target compound features a 2-(benzylamino)-2-oxoethyl group attached to the thiadiazole and a 3-methylbenzamide group on the amide nitrogen. Despite these variations in substituents, the shared core structure highlights the significance of this particular chemical framework in biological activity, albeit in different applications, showcasing the potential of these compounds as insecticidal agents compared to the potential anticancer activity of the target compound. []

8. 2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide Derivatives []

Compound Description: This study explored a series of 2‐Phenyl‐N‐(5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl)acetamide derivatives designed to induce apoptosis, a key strategy in developing novel anticancer therapeutics. These compounds demonstrated potent in vitro anticancer activity against prostate, breast, and neuroblastoma cancer cell lines. Notably, compounds 4b (3‐Cl) and 4c (4‐Cl) showed exceptional caspase activation, crucial for apoptosis induction. []

Relevance: These compounds, like N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, are built upon the 1,3,4-thiadiazol-2-yl scaffold and feature an acetamide group linked to the thiadiazole ring. This shared structural feature emphasizes the importance of these specific chemical groups in designing compounds with potential anticancer properties. []

9. Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide []

Compound Description: This research employed 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide as a key intermediate to synthesize a diverse range of heterocyclic compounds. The study explored the incorporation of coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings onto the 1,3,4-thiadiazole core. Further modifications involved propoxylation to enhance their surface activity. These compounds were evaluated for their antimicrobial and surface properties, demonstrating their potential in various applications. []

Relevance: The 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide intermediate used in this study shares a structural resemblance to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide. This shared substructure includes the 1,3,4-thiadiazol-2-yl ring directly connected to an acetamide group. Despite the different substituents on the thiadiazole and amide nitrogen atoms, the shared core structure highlights its potential as a building block for diversely functionalized molecules with possible biological activities. []

10. N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide []

Compound Description: Recognizing the promising biological activity of 1,3,4-thiadiazole derivatives, this study focused on synthesizing and evaluating the cytotoxicity of a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives. Results from MTT assays revealed that these compounds exhibited potent anticancer activity, particularly against the MDA breast cancer cell line, with compound 3 g, bearing a m-OCH3 moiety on the phenyl ring, demonstrating the most potent activity within the series. []

Relevance: This study investigates compounds structurally analogous to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, sharing the 1,3,4-thiadiazol-2-yl ring as a core structural element. Both sets of compounds explore incorporating various substituents onto the thiadiazole ring to enhance their anticancer activities. Notably, both studies utilize benzyl groups, albeit in different positions and with varying substituents, further connecting their structural similarities and shared interest in investigating the potential of these chemical moieties for anticancer drug development. []

11. (E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine []

Compound Description: This entry describes the crystal structure of (E)-1-(thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine. This compound features a 1,3,4-thiadiazole core substituted with a thiophene ring and a triphenylstannylthio group. While the study focuses on the structural characterization of this specific compound, it provides insights into the structural diversity accessible within the 1,3,4-thiadiazole family. []

Relevance: Although structurally distinct from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, this compound highlights the diverse modifications possible on the 1,3,4-thiadiazole scaffold. This emphasizes the versatility of this heterocycle as a building block for a wide range of compounds, prompting further exploration of its derivatives for various biological applications. []

12. N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas [, ]

Compound Description: This study explores a series of N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas designed as potential inhibitors of ketol-acid reductoisomerase (KARI), an enzyme involved in branched-chain amino acid biosynthesis. These compounds were synthesized using a one-pot phase transfer catalyzed reaction, demonstrating an efficient and practical synthetic approach. Notably, the study revealed a structure-activity relationship, indicating that derivatives with longer alkyl chains at the 5-position of the thiadiazole ring exhibited higher KARI inhibitory activity. [, ]

Relevance: While these compounds differ significantly from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide in their overall structure and biological target, they highlight the importance of the 1,3,4-thiadiazole moiety in medicinal chemistry. The shared focus on this heterocyclic core underscores its versatility and potential for developing compounds with diverse biological activities, ranging from KARI inhibition to potential anticancer applications. [, ]

13. 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its transition metal complexes [, ]

Compound Description: This research focuses on synthesizing and characterizing transition metal complexes of 4-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, a compound belonging to the 1,3,4-thiadiazole-4-aminobenzenesulfonamide class known for its diverse biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and antiviral properties. [, ]

Relevance: Although this compound shares the 1,3,4-thiadiazole moiety with N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, it incorporates a sulfonamide group and focuses on coordinating with transition metals. This highlights a distinct research direction within the realm of 1,3,4-thiadiazole chemistry, emphasizing the exploration of various chemical modifications and their potential impact on biological activities. [, ]

14. Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamides []

Compound Description: This study investigates the carbonic anhydrase (CA) inhibitory potential of a series of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamides. These compounds were synthesized by introducing various substituents onto the ureido/thioureido linker attached to the benzenesulfonamide moiety. Notably, these compounds displayed significant inhibitory activity against human cytosolic CA I and CA II, with some displaying even higher potency compared to the clinically used CA inhibitor acetazolamide. []

Relevance: While structurally distinct from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, this research emphasizes the potential of exploring 1,3,4-thiadiazole derivatives for developing novel CA inhibitors. Although the target compound was not assessed for CA inhibitory activity, the shared use of the 1,3,4-thiadiazole core highlights its versatility in medicinal chemistry and potential for various therapeutic applications. []

15. 2-(biphenyl-4-yl)-5-[2-(1-methylethylidene)hydrazino]-1,3,4-thiadiazole and its hydrochloride salt methanol solvate []

Compound Description: This study investigates the stereochemical basis for the anticonvulsant activity of thiadiazole derivatives by analyzing the crystal structures of 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride, 2-(biphenyl-4-yl)-5-[2-(1-methylethylidene)hydrazino]-1,3,4-thiadiazole, and the methanol solvate of its hydrochloride salt. The research revealed that the para position of the outer phenyl ring in these compounds hinders the adoption of the phenytoin anticonvulsant stereochemistry. []

Relevance: These compounds, while structurally distinct from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, contribute to understanding the structure-activity relationships of thiadiazole derivatives, particularly in the context of anticonvulsant activity. The presence of the 1,3,4-thiadiazole ring, a shared feature with the target compound, highlights the importance of this heterocycle in medicinal chemistry and its potential for diverse biological activities. []

16. 3‐[N‐(4‐bromophenyl)carbamoyl]‐7‐chloro‐4‐hydroxycoumarin and 3‐[N‐[5‐(trifluoromethyl)‐1,3,4‐thiadiazol-2‐yl]carbamoyl]‐7‐chloro‐4‐hydroxycoumarin []

Compound Description: This study describes the synthesis of two novel [¹⁴C]-labelled 3-carbamoyl-4-hydroxycoumarins, one of which is 3‐[N‐[5‐(trifluoromethyl)‐1,3,4‐thiadiazol-2‐yl]carbamoyl]‐7‐chloro‐4‐ hydroxycoumarin. The synthesis involved incorporating a ¹⁴C isotope via the reaction of diethyl malonate-1,3-¹⁴C with 4-chloro-acetylsalicyloyl chloride. []

Relevance: While this compound is structurally distinct from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, it showcases the use of a 1,3,4-thiadiazole building block in synthesizing more complex molecules. This highlights the versatility of this heterocyclic core in medicinal chemistry. []

17. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate []

Compound Description: This entry describes the crystal structure of 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. This compound features a 1,3,4-thiadiazole core substituted with a 2-methoxyphenyl group and a 2-methoxybenzamide moiety. The crystal structure reveals the presence of intermolecular hydrogen bonds, providing insights into the packing and potential intermolecular interactions of these types of compounds. []

Relevance: This compound, similar to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, features the 1,3,4-thiadiazol-2-yl ring directly linked to a benzamide group. This structural similarity, despite different substituents on the thiadiazole and benzamide moieties, suggests a potential commonality in their chemical behavior and intermolecular interactions. This shared structural motif further underscores the relevance of exploring these compounds for various biological applications. []

18. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide []

Compound Description: This compound, a novel pyrazolone-thiadiazole hybrid molecule, was synthesized using a straightforward two-step protocol. The compound's structure was confirmed using 1H, 13C NMR, and LC-MS. In silico molecular docking studies suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, highlighting its potential anti-inflammatory properties. []

Relevance: Although structurally different from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, this compound emphasizes the continued interest in exploring the biological activities of molecules containing the 1,3,4-thiadiazole moiety. []

19. 4-(5-(2-(Substituted)-4-oxothiazolidin-3-yl)-1, 3, 4-thiadiazol-2-yl) -phenyl-acetate derivatives []

Compound Description: This study focuses on synthesizing and evaluating the biological activity of novel 4-(5-(2-(substituted)-4-oxothiazolidin-3-yl)-1, 3, 4-thiadiazol-2-yl) -phenyl-acetate derivatives. These compounds were tested against a panel of bacterial and fungal strains, as well as breast cancer (MCF-7) and cervical carcinoma (HeLa) cell lines. Notably, several derivatives demonstrated potent anticancer and antimicrobial activities, highlighting the potential of this class of compounds for therapeutic development. []

Relevance: While structurally distinct from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, this study highlights the continued exploration of 1,3,4-thiadiazole-containing compounds for various biological activities, including anticancer and antimicrobial applications. The shared presence of the 1,3,4-thiadiazole core underscores the versatility of this heterocycle in medicinal chemistry. []

20. N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives []

Compound Description: This study explored the anticancer potential of N-(5-(benzyl-thio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives as potential tyrosine kinase inhibitors. The compounds were evaluated for their cytotoxicity against prostate, neuroblastoma, and colon cancer cell lines. The study also included molecular docking studies on Abl and Src tyrosine kinases, revealing potential hydrogen bonding interactions between the ligands and the target proteins. []

Relevance: These compounds share a significant structural similarity with N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, featuring the 1,3,4-thiadiazol-2-yl core and incorporating a benzyl group. This shared structural motif, despite different substituents and linkers, suggests a potential commonality in their binding affinities and interactions with biological targets, particularly those involving the thiadiazole ring. The focus on tyrosine kinase inhibition in this study, compared to the broader anticancer evaluation of the target compound, highlights the diverse pharmacological activities that can be explored within this class of compounds. []

21. N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives []

Compound Description: This study describes the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using a convenient and efficient carbodiimide condensation method. The synthesized compounds were characterized by IR, ¹H NMR, and elemental analyses. The study also reported the single-crystal X-ray diffraction analysis of an intermediate compound, 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine, providing further insights into the structural characteristics of these compounds. []

Relevance: These compounds, similar to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, feature the 1,3,4-thiadiazol-2-yl ring as a central structural element. Although the specific biological activities of these compounds were not reported in this study, their synthesis and characterization contribute to expanding the chemical space of 1,3,4-thiadiazole derivatives, opening possibilities for exploring their diverse applications, including potential anticancer activities. []

22. 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid []

Compound Description: This study describes the unexpected synthesis of 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, a compound containing both thiadiazole and triazole rings. The compound displayed notable antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

Relevance: This compound shares the 1,3,4-thiadiazole moiety with N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide. This highlights the continued relevance and exploration of 1,3,4-thiadiazole derivatives in medicinal chemistry, particularly for developing antimicrobial and potentially anticancer agents. []

23. N-(Benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine Analogues []

Compound Description: This study focuses on developing novel STAT3 inhibitors as potential cancer therapeutics. Utilizing a scaffold combination strategy, researchers designed and synthesized a series of N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine analogues. These compounds effectively inhibited the IL-6/JAK/STAT3 pathway and exhibited antiproliferative activities against cancer cells. []

Relevance: While these compounds share the 1,3,4-thiadiazol-2-amine core with N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, they incorporate a benzimidazole ring and target the STAT3 pathway. This highlights the diverse biological activities and therapeutic applications that can be achieved by modifying the 1,3,4-thiadiazole scaffold. []

24. N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas []

Compound Description: This study explores the synthesis and biological activity of N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)urea derivatives. These compounds were synthesized by reacting 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole with various aroylazides. The compounds demonstrated promising plant-growth regulating activity. []

Relevance: These compounds, like N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, incorporate the 1,3,4-thiadiazol-2-yl ring. This emphasizes the versatility of this heterocyclic core as a building block for compounds with diverse biological activities, ranging from plant-growth regulation to potential anticancer properties. []

25. N-(5-aryloxymethyl-1,3,4-thiadiazol-2-yl)-N′-(5-aryl-2-furoyl)-thioureas []

Compound Description: This study presents a phase-transfer-catalyzed synthesis of N-(5-aryloxymethyl-1,3,4-thiadiazol-2-yl)-N′-(5-aryl-2-furoyl)-thioureas. The reaction involves 5-aryl-2-furoyl chlorides, ammonium thiocyanate, and 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles. This efficient method offers a practical approach for synthesizing these thiourea derivatives, which may possess various biological activities. []

Relevance: Although structurally distinct from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, this study highlights the continued exploration and synthetic development of compounds containing the 1,3,4-thiadiazole scaffold, suggesting its potential in medicinal chemistry. []

26. N,Nâ-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)diacetamide derivatives []

Compound Description: This study explores synthesizing and evaluating N,Nâ-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)diacetamide derivatives for their antibacterial activity. These compounds were synthesized using guanidine carbonate and ethyl (ethoxymethylene) cyanoacetate as starting materials. The synthesized compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: While these compounds are structurally distinct from N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, they demonstrate the potential of exploring various heterocyclic systems containing the 1,3,4-thiadiazole moiety for their biological activities, including potential antibacterial and anticancer properties. []

27. 3-(5-aryl-1,3,4-thiadiazol-2-yl)-1-(-β-D-glucopyranosyl)-5-alkyl- 2-thio-4-imidazolidinones []

Compound Description: This study focuses on synthesizing and evaluating the fungicidal activity of 3-(5-aryl-1,3,4-thiadiazol-2-yl)-1-(-β-D-glucopyranosyl)-5-alkyl- 2-thio-4-imidazolidinones. These compounds were synthesized by reacting 3-(5-aryl-1,3,4-thiadiazol-2-yl)-5-alkyl-2-thio-4-imidazolidinones with β-D-1,2,3,4,6-penta-O-acetyl-glucopyranose and iodine. The synthesized compounds displayed good antifungal activity against various fungal species. []

Relevance: These compounds, similar to N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, feature the 1,3,4-thiadiazol-2-yl ring as a key structural component. This shared motif, despite different substituents and modifications, highlights the potential of 1,3,4-thiadiazole derivatives for diverse biological activities, including antifungal and potential anticancer applications. []

28. N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl)amines []

Compound Description: This study presents a simple and efficient method for synthesizing N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl)amines by reacting the parent amine with various symmetrical acid anhydrides. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showing promising results. []

Relevance: These compounds share the 1,3,4-thiadiazol-2-yl core structure with N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, emphasizing the continued interest in exploring the biological potential of this heterocyclic scaffold. The study's focus on antibacterial and antifungal activities, compared to the potential anticancer activity of the target compound, underscores the versatility of 1,3,4-thiadiazole derivatives in medicinal chemistry. []

29. 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one []

Properties

Product Name

N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

IUPAC Name

N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C19H18N4O2S/c1-13-6-5-9-15(10-13)18(25)21-19-23-22-17(26-19)11-16(24)20-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23,25)

InChI Key

XSTHJZHZLNEBML-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.